
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate is a fluorinated organic compound with the molecular formula C7H5ClF3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate can be synthesized through the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be performed under conventional heating or microwave irradiation methods .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and reagents, ensuring scalability and cost-effectiveness for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can replace the chlorine atom.
Catalysts: Palladium or other transition metals can facilitate addition reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Addition Products: Products resulting from the addition of reagents across the double bond.
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate exerts its effects is primarily through its electrophilic nature, allowing it to react with nucleophiles. The trifluoromethyl group enhances its electron-withdrawing capability, making it a potent electrophile. This property is exploited in various chemical reactions to form new bonds and create complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate: Similar in structure but with a phenylamino group instead of chlorine.
Ethyl 4,4,4-trifluoro-2-butynoate: Contains a triple bond instead of a double bond.
Uniqueness
Ethyl 3-chloro-2-cyano-4,4,4-trifluoro-2-butenoate is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which together impart distinct reactivity and stability characteristics.
Propiedades
Fórmula molecular |
C7H5ClF3NO2 |
|---|---|
Peso molecular |
227.57 g/mol |
Nombre IUPAC |
ethyl (E)-3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C7H5ClF3NO2/c1-2-14-6(13)4(3-12)5(8)7(9,10)11/h2H2,1H3/b5-4+ |
Clave InChI |
QPMJENKZJUFOON-SNAWJCMRSA-N |
SMILES isomérico |
CCOC(=O)/C(=C(\C(F)(F)F)/Cl)/C#N |
SMILES canónico |
CCOC(=O)C(=C(C(F)(F)F)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



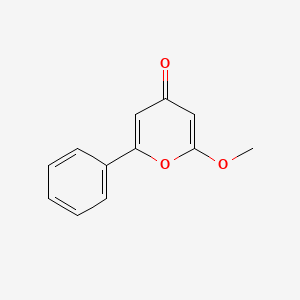
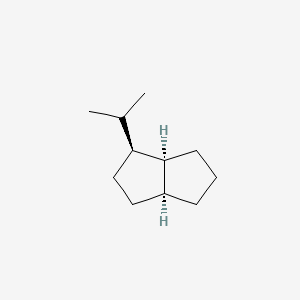
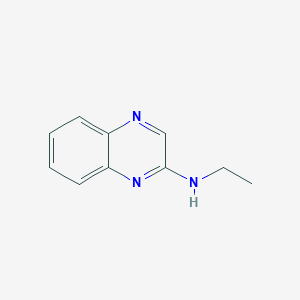
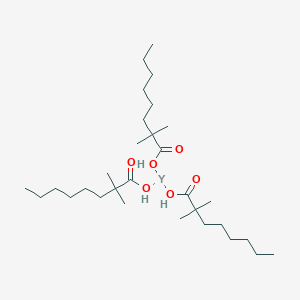
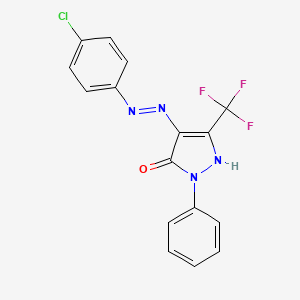
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)

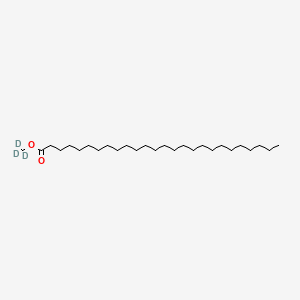
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)

![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)
